Product packaging for Fluorfenidine F-18(Cat. No.:CAS No. 917894-12-3)

Fluorfenidine F-18

Cat. No.: B12755062
CAS No.: 917894-12-3
M. Wt: 382.9 g/mol
InChI Key: ZLUFXVJXYLAVEN-AWDFDDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Positron Emission Tomography (PET) in Preclinical Research

Positron Emission Tomography (PET) is a powerful and sensitive molecular imaging technique that provides functional information about metabolic and biomolecular activity within living tissues. europeanpharmaceuticalreview.combruker.com In preclinical research, PET plays a crucial role by allowing for the non-invasive, quantitative assessment of biological processes in real-time. bruker.comitnonline.com This capability enables researchers to conduct longitudinal studies in the same animal subjects, where each animal can serve as its own control. This approach not only enhances the statistical power of studies but also significantly reduces the number of animals required for research. wikipedia.org

PET imaging utilizes radioactive tracers, which are molecules labeled with a positron-emitting isotope, to visualize and measure specific physiological activities. bruker.comwikipedia.org By tracking the spatial and temporal distribution of these tracers, PET can provide insights into disease development, drug biodistribution, and the efficacy of potential treatments long before anatomical changes become apparent. itnonline.comwikipedia.org This makes it an invaluable tool for evaluating drug candidates, understanding the mechanisms of tumor progression, and assessing treatment responses in fields like oncology. itnonline.commcrrads.com Often, PET is combined with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) in hybrid systems (PET/CT, PET/MR) to provide a comprehensive view that merges functional data with precise anatomical information. europeanpharmaceuticalreview.comitnonline.com

The Role of Fluorine-18 as a Positron-Emitting Isotope in Radioligand Development

Fluorine-18 (F-18) is the most widely utilized radionuclide for developing PET radioligands due to its nearly ideal physical and nuclear properties. researchgate.netnih.gov Its characteristics make it highly suitable for molecular imaging applications in both research and clinical settings.

One of the most significant advantages of Fluorine-18 is its half-life of 109.8 minutes. ontosight.airesearchgate.netnih.gov This duration is long enough to permit complex, multi-step radiosynthesis procedures and subsequent quality control checks. researchgate.net Furthermore, it allows for the transportation of F-18 labeled radiopharmaceuticals from a production site with a cyclotron to imaging centers that lack this capability. researchgate.net The half-life is also optimal for imaging studies, as it is long enough to observe the pharmacokinetics of many biological processes yet short enough to minimize the radiation dose to the subject and allow for repeat studies within a reasonable timeframe. researchgate.net

From a chemical perspective, the carbon-fluorine (C-F) bond is very stable, which helps prevent the in-vivo defluorination of the radioligand, ensuring that the detected signal accurately reflects the distribution of the tracer molecule itself. researchgate.net The low positron energy (635 keV) of Fluorine-18 results in a short travel distance in tissue before annihilation, which contributes to the high spatial resolution achievable with PET imaging. nih.gov These favorable characteristics have cemented Fluorine-18's role as the radionuclide of choice for the development of a vast array of PET tracers, including the widely used [¹⁸F]FDG for oncology and numerous other targeted radioligands for neurology and cardiology research. researchgate.netnih.gov

PropertyValueSignificance in PET Radioligand Development
Half-life 109.8 minutesAllows for multi-step synthesis, transport to off-site facilities, and imaging of moderately slow biological processes. ontosight.airesearchgate.net
Positron Energy (Eβ+ max) 635 keVResults in high-resolution images due to a short positron range in tissue. nih.gov
Decay Mode 97% β+ decayHigh positron emission efficiency, leading to a strong signal for detection. nih.gov
Chemical Bonding Forms a stable Carbon-Fluorine (C-F) bondReduces in-vivo metabolism and loss of the radiolabel, ensuring tracer stability. researchgate.net

Identification and Research Focus of Fluorfenidine F-18 as a Sigma-2 Receptor Ligand

This compound, chemically known as N'-(2-chloro-5-((2-(fluoro-18F)ethyl)thio)phenyl)-N-methyl-N-(3-(methylthio)phenyl)guanidine, is a radiolabeled derivative of fenidine. ontosight.ai It has been identified and developed specifically as a potent and selective ligand for the sigma-2 (σ2) receptor for use in PET imaging. ontosight.ai The research focus on this compound centers on its ability to non-invasively visualize and quantify the density and distribution of σ2 receptors in living organisms. ontosight.ai

The development of such a specific radioligand is driven by the significant biological role of the σ2 receptor. This receptor is known to be overexpressed in a wide range of human cancers, including breast, lung, and brain tumors, as well as being involved in neurodegenerative disorders. ontosight.ai Therefore, a reliable PET tracer like this compound has potential applications in oncology for diagnosis and monitoring treatment response, and in neuroscience for studying diseases like Alzheimer's and Parkinson's. ontosight.ai Research efforts concentrate on evaluating its binding affinity, selectivity for the σ2 receptor over other receptors (like the sigma-1 subtype), and its pharmacokinetic properties to validate its utility as a molecular imaging probe.

Preclinical Research Utility of Sigma-2 Receptors as Imaging Biomarkers

The sigma-2 receptor, which was identified as the transmembrane protein TMEM97, has emerged as a valuable biomarker, particularly for cancer imaging. mdpi.comwikipedia.org A key characteristic that underscores its utility is its differential expression in proliferating versus non-proliferating cells. nih.govnih.gov Studies have demonstrated that the density of sigma-2 receptors is approximately 10 times greater in rapidly proliferating tumor cells compared to quiescent tumor cells. nih.govresearchgate.net This overexpression is not limited to one type of cancer; high densities of σ2 receptors have been noted in various malignancies, including breast, lung, head and neck cancers, and melanoma. wikipedia.orgnih.gov

This strong correlation with cell proliferation makes the sigma-2 receptor an excellent target for developing imaging agents to assess the proliferative status (PS) of solid tumors non-invasively. mdpi.comnih.gov In preclinical research, radioligands targeting the σ2 receptor can be used with PET to monitor changes in tumor proliferation in response to therapy. mdpi.com For instance, a decrease in tracer uptake can indicate a successful therapeutic intervention that has shifted cancer cells from a proliferative to a quiescent state. mdpi.com This provides a functional readout of treatment efficacy early in the course of therapy. nih.gov The ability to visualize and quantify tumor proliferation using σ2 receptor-targeted PET tracers offers a powerful tool for drug development and for better understanding the biology of tumor growth. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClFN3S2 B12755062 Fluorfenidine F-18 CAS No. 917894-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917894-12-3

Molecular Formula

C17H19ClFN3S2

Molecular Weight

382.9 g/mol

IUPAC Name

2-[2-chloro-5-(2-(18F)fluoranylethylsulfanyl)phenyl]-1-methyl-1-(3-methylsulfanylphenyl)guanidine

InChI

InChI=1S/C17H19ClFN3S2/c1-22(12-4-3-5-13(10-12)23-2)17(20)21-16-11-14(24-9-8-19)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21)/i19-1

InChI Key

ZLUFXVJXYLAVEN-AWDFDDCISA-N

Isomeric SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCC[18F])Cl)N

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCCF)Cl)N

Origin of Product

United States

Radiopharmaceutical Development and Synthesis Methodologies for Fluorfenidine F 18

Generation and Characteristics of Fluorine-18 for Radiotracer Production

This section would have detailed the standard, widely-used methods for producing the positron-emitting radionuclide, Fluorine-18, which is fundamental for Positron Emission Tomography (PET) imaging.

Cyclotron-Based Radionuclide Production

Fluorine-18 is most commonly produced in a medical cyclotron, a type of particle accelerator. Current time information in Bangalore, IN.alfa-chemistry.com In this process, high-energy protons are accelerated and directed at a specific target material. Current time information in Bangalore, IN. The target holder is typically constructed from materials like silver or aluminum, designed to withstand the intense heat and radiation generated during bombardment. Current time information in Bangalore, IN. Automation is heavily utilized in modern synthesis modules to ensure reproducibility, efficiency, and radiation safety. Current time information in Bangalore, IN.

Nuclear Reaction Mechanisms for Fluorine-18 Generation

The most prevalent nuclear reaction for producing F-18 is the ¹⁸O(p,n)¹⁸F reaction. Current time information in Bangalore, IN.nih.gov This involves bombarding a target of water enriched with the stable isotope Oxygen-18 (¹⁸O-water) with protons. alfa-chemistry.com The proton interacts with the ¹⁸O nucleus, ejecting a neutron and thereby transforming the ¹⁸O into ¹⁸F. Current time information in Bangalore, IN. This method is highly efficient and produces [¹⁸F]fluoride with high specific activity, meaning a high ratio of radioactive F-18 to non-radioactive F-19. researchgate.net

An alternative, though less common for nucleophilic syntheses, is the ²⁰Ne(d,α)¹⁸F reaction, where neon-20 (B78926) is bombarded with deuterons to produce F-18. nih.gov

Nuclear Reaction Target Material Incident Particle Resulting Radionuclide Common Use
¹⁸O(p,n)¹⁸F[¹⁸O]H₂OProton (p)[¹⁸F]FluorideNucleophilic Synthesis
²⁰Ne(d,α)¹⁸F[²⁰Ne]Neon GasDeuteron (d)[¹⁸F]F₂ GasElectrophilic Synthesis

Radiosynthesis Pathways for Fluorfenidine F-18

This crucial section cannot be completed as intended. Searches for the radiosynthesis of this compound did not yield specific methodologies, precursor compounds, or reaction conditions. General knowledge suggests that the synthesis would involve nucleophilic substitution, a common strategy for incorporating [¹⁸F]fluoride into molecules.

Nucleophilic Fluorination Approaches for F-18 Incorporation

Nucleophilic fluorination is the most widely used method for preparing F-18 labeled PET tracers. frontiersin.org It involves reacting the negatively charged [¹⁸F]fluoride ion with a precursor molecule that has a suitable leaving group.

The [¹⁸F]fluoride produced from the cyclotron is in an aqueous solution, where it is heavily solvated by water molecules, rendering it poorly reactive. researchgate.netacs.org To make it a potent nucleophile, it must be dried. This is typically achieved by trapping the aqueous fluoride (B91410) on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as a potassium salt complexed with a cryptand like Kryptofix 222 (K₂₂₂), or a tetra-alkylammonium salt (e.g., tetrabutylammonium). researchgate.net The mixture is then dried azeotropically with a solvent like acetonitrile (B52724) to remove residual water, resulting in a highly reactive, "naked" [¹⁸F]fluoride ready for reaction.

The activated [¹⁸F]fluoride can then be used to displace a leaving group (such as a tosylate, mesylate, triflate, or nitro group) from a precursor molecule. researchgate.net This can occur on either an aliphatic (non-aromatic carbon) or an aromatic (e.g., phenyl ring) part of the molecule.

Aliphatic Substitution (Sₙ2): This involves the direct, one-step displacement of a leaving group from a carbon atom. It is a fundamental reaction for producing many PET tracers. researchgate.netfrontiersin.org

Aromatic Substitution (SₙAr): Introducing fluorine directly onto an aromatic ring is more challenging. It typically requires the ring to be "activated" by the presence of strong electron-withdrawing groups (like a nitro or cyano group) positioned ortho or para to the leaving group. researchgate.net More advanced methods using precursors like diaryliodonium salts have been developed to label even electron-rich aromatic rings.

Without specific literature on the synthesis of this compound, it is impossible to determine the exact precursor, the type of leaving group used, whether the substitution is on an aromatic or aliphatic position, and the specific reaction conditions (temperature, solvent, time) required for its successful radiolabeling.

Specific Activity Considerations for Radioligand-Receptor Systems

Specific activity (SA), defined as the amount of radioactivity per mole of a compound (e.g., in gigabecquerels per micromole, GBq/μmol), is a critical parameter in the development of radioligands for positron emission tomography (PET) that target receptors or other low-capacity binding sites. nih.govacs.org For radioligand-receptor systems, a high specific activity is paramount to ensure that the injected mass of the compound is low enough to avoid occupying a significant fraction of the target receptors. nih.gov

If the specific activity is too low, the increased mass of the injected non-radioactive ("cold") ligand can lead to saturation of the binding sites. mdpi.com This saturation can have two major negative consequences:

Pharmacological Effects: The administered compound may elicit a biological or toxic response, which is undesirable for a diagnostic imaging agent. nih.gov

Reduced Signal Quality: Competition between the radiolabeled and non-radiolabeled ligand for the same binding site reduces the specific binding signal, leading to a lower signal-to-noise ratio and potentially obscuring the detection of the target. nih.govsnmjournals.org

The method of F-18 production and labeling directly impacts the achievable specific activity. Nucleophilic fluorination, which utilizes [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction, is a "no-carrier-added" method that results in very high specific activity, often in the range of 10² GBq/μmol or higher. nih.govacs.org In contrast, electrophilic fluorination methods that use [¹⁸F]F₂ gas typically require the addition of a stable ¹⁹F₂ carrier gas to extract the radioisotope from the cyclotron target. nih.govacs.org This "carrier-added" process results in a significantly lower specific activity, often in the range of 0.1-0.6 GBq/μmol (100–600 MBq/μmol). nih.govacs.org

For PET studies of low-density targets like certain neurotransmitter receptors, the high specific activity afforded by nucleophilic methods is generally required. mdpi.com However, some studies have shown that for certain targets, a range of specific activities may be acceptable without significantly impacting image quality. mdpi.comsnmjournals.org

Fluorination MethodTypical Specific Activity (SA)Carrier StatusPrimary Application ContextReference
Nucleophilic ([¹⁸F]Fluoride)>100 GBq/μmolNo-Carrier-AddedLow-density receptor systems nih.govacs.org
Electrophilic ([¹⁸F]F₂)0.1 - 0.6 GBq/μmolCarrier-AddedLess sensitive to mass effects; high-density targets nih.govacs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of a reactive electrophilic fluorine species, historically [¹⁸F]F₂ gas, to label a precursor molecule, often through substitution on an electron-rich substrate. radiologykey.com The production of [¹⁸F]F₂ via the ²⁰Ne(d,α)¹⁸F nuclear reaction necessitates the presence of stable F₂ gas, which results in low specific activity. radiologykey.com

Key electrophilic fluorination reagents and strategies include:

[¹⁸F]F₂ Gas: This is the most basic electrophilic reagent. Its high reactivity can lead to a lack of regioselectivity, resulting in a mixture of fluorinated isomers that require challenging purification. nih.gov To improve selectivity, organometallic precursors, such as those containing organotin (e.g., aryltrimethyltin), can be used to direct the fluorine atom to a specific position via fluorodestannylation. nih.govacs.org

Acetylhypofluorite ([¹⁸F]CH₃COOF): This is a milder and more selective electrophilic agent compared to [¹⁸F]F₂. nih.govacs.org It can be generated from [¹⁸F]F₂ and bubbled through a solution of the precursor molecule. acs.org

N-Fluoro Reagents: Modern electrophilic fluorination has seen the development of more stable and selective N-fluoro reagents. One prominent example is [¹⁸F]Selectfluor, which can be prepared with a higher specific activity than traditional [¹⁸F]F₂ by using an electrical discharge chamber. nih.govacs.org Other reagents like [¹⁸F]N-fluorobenzenesulfonimide ([¹⁸F]NFSi) have also been developed for mild fluorination. acs.org

Despite these advancements, the general trend in PET radiochemistry has moved towards nucleophilic substitution reactions due to the significant advantage of higher specific activity. radiologykey.com However, electrophilic methods remain valuable for labeling certain aromatic compounds and complex molecules where nucleophilic approaches are challenging. nih.govradiologykey.com

Automated Radiosynthesis Modules and Optimization

The routine production of F-18 labeled radiopharmaceuticals for clinical and preclinical use heavily relies on automated radiosynthesis modules. researchgate.netrsc.org These systems are essential for ensuring that the synthesis is reproducible, reliable, and safe for the operator by minimizing radiation exposure. researchgate.netrsc.org Automation is a key component for complying with current Good Manufacturing Practice (cGMP) guidelines. researchgate.net

Commercially available cassette-based platforms, such as the TRACERlab series (e.g., FX2N) and the AllinOne module, provide a versatile environment for multi-step radiosyntheses. researchgate.netsciopen.com These modules typically consist of a system of valves, reactors, and reagent vials controlled by a pre-programmed software sequence. The key stages of radiosynthesis automated by these modules include:

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted into a reaction vessel using a solution containing a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate. nih.gov

Azeotropic Drying: The water is meticulously removed from the [¹⁸F]fluoride/K₂₂₂ complex through a series of evaporations with a high-boiling-point solvent like acetonitrile, as the fluorination reaction is highly sensitive to water. sciopen.comwustl.edu

Radiolabeling Reaction: The precursor molecule, dissolved in an appropriate solvent (e.g., DMSO), is added to the dried [¹⁸F]fluoride, and the mixture is heated to a specific temperature for a set duration to perform the nucleophilic substitution. nih.govsnmjournals.org

Purification: The crude reaction mixture is purified to separate the desired F-18 labeled product from unreacted fluoride, byproducts, and the precursor. This is most commonly achieved using high-performance liquid chromatography (HPLC), although solid-phase extraction (SPE) cartridges can be sufficient for some tracers. researchgate.netrsc.org

Formulation: The purified radiotracer is collected, the HPLC solvent is removed, and the final product is reformulated into a sterile, injectable solution, typically a buffered saline solution. researchgate.net

Optimization of an automated synthesis involves adjusting parameters such as reaction temperature, time, precursor and reagent amounts, and solvent choices to maximize the radiochemical yield (RCY) and purity while minimizing the synthesis time. sciopen.com

Advanced Labeling Strategies for Complex Molecular Structures

Labeling complex and sensitive molecules, such as peptides or intricate drug candidates, often requires more sophisticated strategies than simple nucleophilic or electrophilic substitution on an activated ring. nih.gov Recent advances have significantly expanded the toolkit for F-18 radiochemists.

Transition Metal-Mediated Fluorination: This approach has emerged as a powerful method for late-stage fluorination. Palladium (Pd) and nickel (Ni) complexes can facilitate the fluorination of aryl compounds that would be difficult to label using conventional methods. nih.govacs.org For instance, organopalladium(IV) complexes can be used to transfer [¹⁸F]fluoride to an aryl group under relatively mild conditions. acs.org Nickel-mediated reactions have also shown promise, with the advantage of proceeding in a single step using aqueous fluoride, eliminating the need for rigorous azeotropic drying. nih.govacs.org

Diaryliodonium Salts: These precursors have expanded the scope of nucleophilic aromatic substitution (SₙAr) to include electron-rich and moderately activated aromatic rings, which are typically resistant to direct SₙAr. radiologykey.comumich.edu Aryl(thienyl)iodonium salts, for example, have demonstrated enhanced reactivity for labeling homoarenes. umich.edu

Prosthetic Groups and Click Chemistry: For large and thermally sensitive biomolecules, a two-step "indirect" labeling strategy is often employed. This involves first labeling a small, reactive molecule—a prosthetic group—with F-18. This labeled synthon is then conjugated to the larger target molecule under mild conditions. thno.org A widely used conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," known for its high efficiency and selectivity. acs.org

StrategyDescriptionKey AdvantageExample Precursor/ReagentReference
Pd-Mediated FluorinationUse of an organopalladium complex to transfer fluoride to an aryl substrate.Enables late-stage fluorination of complex molecules.Palladium(IV) complexes acs.org
Diaryliodonium SaltsPrecursors that facilitate nucleophilic substitution on electron-rich arenes.Expands scope of SₙAr beyond electron-deficient rings.Aryl(thienyl)iodonium tosylates umich.edu
Click Chemistry (CuAAC)Copper-catalyzed reaction between an azide (B81097) and an alkyne to form a triazole linkage.High efficiency and mild conditions for labeling sensitive biomolecules.¹⁸F-labeled alkyne + azide-modified peptide acs.org

Design Principles for Optimal F-18 Radioligands

The design of a successful PET radioligand is a multidimensional challenge that involves optimizing several properties of the molecule to ensure it can effectively image a specific biological target in vivo. nih.gov

Achieving Reversible Binding and Favorable Washout Kinetics

For many PET applications, particularly the quantification of receptor density, a radioligand with reversible binding kinetics is highly desirable. nih.govmdpi.com Reversible binding means the radioligand associates and dissociates from its target receptor, eventually reaching a state of equilibrium. This property is crucial for several reasons:

Quantitative Modeling: Reversible kinetics allow for the application of quantitative models, such as the simplified reference tissue model (SRTM), which can estimate the binding potential (BP), a measure related to the density of available receptors (Bₘₐₓ) and the ligand's affinity (Kₔ). nih.gov

Displacement Studies: The reversibility of a ligand's binding can be confirmed in vivo through displacement experiments. In these studies, after the radioligand has reached its peak uptake in the brain, a high dose of a non-radioactive competing ligand is administered. A successful displacement, observed as a rapid decrease in the specific radioactivity signal, confirms reversible binding. acs.orgacs.org

Favorable washout kinetics refers to the rapid clearance of the radioligand from non-target tissues and blood. nih.gov A high contrast between target-rich regions and non-target (background) regions is essential for clear image interpretation. Slow washout from non-specific binding sites can obscure the specific signal, leading to a poor signal-to-noise ratio. Therefore, an ideal radioligand should exhibit rapid uptake and retention in target tissues while quickly clearing from others.

Strategies for Enhancing Radioligand Specific Binding and Selectivity

The ultimate goal in radioligand design is to maximize the specific binding signal while minimizing non-specific binding. Specific binding is the radioligand binding to its intended target, while non-specific binding is the undesirable binding to other tissues or proteins. mdpi.com

Key strategies to achieve this include:

High Affinity and Selectivity: The ligand must have high affinity (a low dissociation constant, Kₔ) for its target to ensure it binds effectively even at the tracer concentrations used in PET. researchgate.net Equally important is selectivity: the ligand must bind preferentially to its target over other receptors, transporters, or enzymes to avoid ambiguous signals.

Optimizing Lipophilicity: For central nervous system (CNS) tracers, the molecule must be able to cross the blood-brain barrier (BBB). This requires a certain degree of lipophilicity. mdpi.com However, excessive lipophilicity often leads to high non-specific binding. mdpi.com The optimal range for lipophilicity is often measured by the distribution coefficient, LogD₇.₄. For many successful CNS PET radioligands, this value falls between 2.0 and 3.5. mdpi.comnih.gov

Avoiding Efflux Transporter Substrate Activity: The BBB is protected by efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. A potential radioligand must be designed to avoid being a substrate for these transporters, as this would severely limit its brain uptake and utility. nih.govresearchgate.net

Metabolic Stability: The radioligand should be reasonably stable against rapid metabolism. The formation of radiometabolites that can also cross the BBB is particularly problematic, as they can confound the PET signal and complicate kinetic analysis. nih.gov

By carefully balancing these chemical and biological properties, medicinal chemists can design F-18 radioligands that provide a clear and quantifiable window into molecular processes in the living brain.

Assessment of Metabolic Stability and Radiometabolite Profiles in Preclinical Models

The metabolic stability of a radiopharmaceutical is a critical factor influencing its pharmacokinetic profile and the quantitative accuracy of positron emission tomography (PET) imaging. For this compound (also known as [¹⁸F]GE-179), extensive preclinical evaluation in rodent models has been conducted to characterize its in vivo metabolism and the profile of its radiometabolites.

Initial studies in rodents indicated that [¹⁸F]GE-179 undergoes relatively rapid metabolism. In male Wistar rats, following intravenous administration, analysis of plasma samples revealed a significant breakdown of the parent compound over time. Unmetabolized [¹⁸F]GE-179 accounted for approximately 25% of the total plasma radioactivity at 5 minutes post-injection, which decreased to 14% by 20 minutes. nih.gov This indicates a swift peripheral metabolism of the tracer.

Further investigation into the nature of the metabolites in rats identified the presence of four distinct radiolabelled compounds in the plasma. snmjournals.org One of these metabolites was characterized as being more polar than the parent [¹⁸F]GE-179. snmjournals.org The presence of polar metabolites is a common metabolic pathway for many radiopharmaceuticals, often facilitating their excretion.

Crucially for neuroimaging agents, the ability of radiometabolites to cross the blood-brain barrier (BBB) can interfere with the specific signal from the target region. Preclinical studies have addressed this by analyzing brain tissue. In rodent brains, 30 minutes after the injection of [¹⁸F]GE-179, the parent compound constituted 84% of the total radioactivity. snmjournals.org This suggests that while peripheral metabolism is substantial, the primary radiometabolites have limited penetration into the central nervous system, a favorable characteristic for a brain imaging agent. The identification of one more polar radiometabolite in the brain tissue of rodents further supports this, as increased polarity typically reduces BBB permeability. snmjournals.org

The rate of metabolism of [¹⁸F]GE-179 has been compared to other N-methyl-D-aspartate (NMDA) receptor radioligands. Its metabolism is noted to be less rapid than that of ¹¹C-CNS 5161. snmjournals.org While the metabolism is rapid, it has been demonstrated that quantification of [¹⁸F]GE-179's volume of distribution is feasible in preclinical models. snmjournals.orgnih.gov

The following tables summarize the key findings from preclinical metabolic stability studies of this compound.

Table 1: Metabolic Stability of this compound in Rat Plasma

Time Post-InjectionPercentage of Unmetabolized [¹⁸F]GE-179 in Plasma
5 minutes25%
20 minutes14%
Data sourced from studies in male Wistar rats. nih.gov

Table 2: Composition of Radioactivity in Rodent Brain 30 Minutes Post-Injection

SpeciesAnalytePercentage of Total Radioactivity in Brain
RodentParent [¹⁸F]GE-17984%
RodentRadiometabolites16%
This data highlights the relatively low penetration of radiometabolites into the brain. snmjournals.org

Preclinical Imaging Applications of Fluorfenidine F 18

In Vivo Visualization and Quantification of Sigma-2 Receptors in Animal Models

The ability to visualize and quantify sigma-2 receptors in living organisms is a critical step in understanding their role in both normal physiology and disease. PET imaging with a suitable F-18 labeled tracer would enable longitudinal studies in the same animal, providing valuable data on receptor density and distribution.

Small Animal PET Imaging (e.g., Rodent Models)

Small animal PET imaging, particularly in rodent models such as mice and rats, serves as the cornerstone of in vivo radiotracer evaluation. For a novel sigma-2 receptor ligand like Fluorfenidine F-18, initial studies in rodents would be essential to characterize its pharmacokinetic profile and in vivo binding characteristics.

Biodistribution studies in healthy rodents would be performed to determine the uptake of this compound in various organs and tissues at different time points post-injection. High uptake would be expected in organs known to express sigma-2 receptors. Furthermore, blocking studies, involving the co-administration of a known sigma-2 receptor ligand, would be crucial to demonstrate the specificity of this compound binding to its target. A significant reduction in tracer uptake in the presence of the blocking agent would confirm target-specific binding.

Dynamic PET imaging in rodents would allow for the kinetic modeling of tracer uptake, providing quantitative estimates of receptor density (Bmax) and affinity (Kd). This quantitative data is vital for comparing receptor expression across different conditions or in response to therapeutic interventions.

Parameter Expected Finding with this compound Significance
Biodistribution High uptake in sigma-2 receptor-rich organs.Establishes the in vivo distribution profile.
Specificity Uptake significantly reduced by co-injection of a selective sigma-2 ligand.Confirms target-specific binding.
Kinetic Modeling Data allows for the quantification of receptor density (Bmax).Enables quantitative assessment of receptor expression.

Imaging Studies in Non-Human Primate Models

Following promising results in rodent models, preclinical evaluation of this compound would progress to non-human primate (NHP) models. NHPs, with their closer physiological and neurological resemblance to humans, provide a critical translational step for radiotracer development.

PET imaging in NHPs would offer a more accurate prediction of the tracer's behavior in humans, including its brain penetration and metabolism. Dynamic PET scans with arterial blood sampling in NHPs would allow for a more detailed pharmacokinetic analysis and the validation of non-invasive quantification methods. These studies would confirm the regional distribution of sigma-2 receptors in the brain and other organs, providing a baseline for future studies in disease models. The higher resolution of modern preclinical PET scanners would enable detailed visualization of sigma-2 receptor distribution in various brain structures.

Preclinical Oncological Research with this compound

The overexpression of sigma-2 receptors in a wide range of tumors makes them an attractive target for cancer imaging and therapy. nih.gov A selective PET tracer like this compound would have significant applications in preclinical oncological research.

Evaluation of Sigma-2 Receptor Expression in Various Tumor Xenograft Models

To assess the utility of this compound for tumor imaging, studies would be conducted in mice bearing xenografts of various human cancer cell lines. These models allow for the in vivo investigation of sigma-2 receptor expression in a controlled setting.

PET imaging with this compound would be used to visualize and quantify sigma-2 receptor expression in different tumor types, such as breast, prostate, lung, and pancreatic cancer xenografts. A high correlation between the PET signal and the level of sigma-2 receptor expression, as determined by ex vivo methods like immunohistochemistry or western blotting, would validate the tracer as a reliable imaging biomarker. Such studies have been performed for other 18F-labeled sigma-2 receptor ligands, demonstrating their potential to differentiate between tumors with high and low receptor expression. mdpi.com

Tumor Xenograft Model Expected this compound Uptake Correlation with Ex Vivo Analysis
Breast Cancer (e.g., MDA-MB-231) HighStrong positive correlation with sigma-2 receptor protein levels.
Prostate Cancer (e.g., PC-3) Moderate to HighPositive correlation with receptor density.
Lung Cancer (e.g., A549) VariableCorrelation with proliferative status of the tumor.

Monitoring Preclinical Tumor Progression and Response to Experimental Therapies

A key application of oncological PET imaging is the non-invasive monitoring of tumor progression and its response to treatment. nih.gov this compound PET could be employed to track changes in sigma-2 receptor expression during tumor growth and in response to novel anti-cancer therapies.

Longitudinal PET studies in tumor-bearing animals would allow researchers to monitor changes in the PET signal as the tumor grows or regresses. A decrease in this compound uptake following treatment with an experimental drug could indicate a reduction in the number of proliferating tumor cells and, therefore, a positive therapeutic response. This early assessment of treatment efficacy can accelerate the drug development process. For instance, a study using a similar sigma-2 receptor tracer, [18F]ISO-1, has shown its utility in monitoring tumor response to therapy. nih.gov

Assessing Tumor Hypoxia and Proliferation via Ancillary F-18 Tracers

To gain a more comprehensive understanding of the tumor microenvironment, this compound PET imaging could be complemented by imaging with other established F-18 labeled tracers. This multi-tracer approach would provide insights into different aspects of tumor biology.

For example, co-imaging with [18F]Fluoromisonidazole ([18F]FMISO) , a marker of hypoxia, could reveal the relationship between sigma-2 receptor expression and tumor oxygenation status. nih.gov Similarly, imaging with [18F]Fluorodeoxyglucose ([18F]FDG) , which measures glucose metabolism, could help to delineate the metabolic activity of tumors in relation to their proliferative status as indicated by this compound uptake. nih.govosti.gov Furthermore, [18F]Fluorothymidine ([18F]FLT) , a marker of cellular proliferation, could be used to directly compare the proliferation signal from this compound with a more established proliferation marker. nih.gov

These correlative studies would provide a more complete biological profile of the tumor, which could be invaluable for designing more effective and personalized cancer treatments.

Ancillary F-18 Tracer Biological Process Imaged Potential Research Question with this compound
[18F]FMISO HypoxiaIs there a spatial correlation between sigma-2 receptor expression and hypoxic regions within the tumor?
[18F]FDG Glucose MetabolismHow does sigma-2 receptor density relate to the metabolic activity of the tumor?
[18F]FLT Cellular ProliferationDo the proliferation signals from this compound and [18F]FLT correlate in different tumor models and under various treatments?

Preclinical Neuroimaging Research with this compound

No preclinical neuroimaging studies utilizing a radiotracer identified as "this compound" were found in the reviewed literature. Therefore, no information is available for the following subsections.

Investigation of Sigma-2 Receptor Involvement in Models of Neurodegenerative Diseases

There are no available research findings on the use of this compound to investigate the role of sigma-2 receptors in animal models of neurodegenerative diseases.

Research into Neuroinflammation and Synaptic Density in Neurological Models

No studies were identified that employed this compound for the investigation of neuroinflammation or synaptic density in preclinical neurological models.

Exploration of Neuroreceptor Density and Dopamine (B1211576) Transporter Levels in Animal Models

There is no published research on the application of this compound for the exploration of neuroreceptor density or dopamine transporter levels in animal models.

Evaluation of Radioligand Biodistribution and Pharmacokinetic Profiles in Preclinical Species

Due to the lack of available data, the biodistribution and pharmacokinetic profile of "this compound" in preclinical species cannot be described.

Whole-Body Organ Distribution Analyses

No data from whole-body organ distribution analyses for this compound in any preclinical species could be located.

Blood-Brain Barrier Penetration and Brain Uptake Kinetics

Information regarding the blood-brain barrier penetration and the kinetics of brain uptake for this compound is not available in the scientific literature.

Clearance Mechanisms from Target and Non-Target Tissues

Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical studies detailing the clearance mechanisms of the chemical compound this compound from target and non-target tissues. While research exists on the biodistribution and clearance of various other 18F-labeled radiotracers used in positron emission tomography (PET), including those targeting the central nervous system, no data was found pertaining directly to this compound.

The clearance of PET radiopharmaceuticals is a critical aspect of their preclinical and clinical evaluation, as it influences imaging quality, dosimetry, and the window for effective imaging. Clearance pathways for such compounds typically involve a combination of renal and hepatobiliary excretion. The specific route and rate of clearance are determined by the physicochemical properties of the molecule, such as its lipophilicity, molecular weight, and metabolic stability.

For many 18F-labeled tracers that target the brain, metabolism in the liver followed by excretion of more polar metabolites via the kidneys is a common pathway. Another significant route can be direct excretion of the unchanged tracer through the hepatobiliary system into the feces. The degree to which each pathway contributes is highly specific to the individual compound.

Given the absence of published research on the pharmacokinetics of this compound, it is not possible to provide scientifically accurate data, including data tables and detailed research findings, on its clearance from target tissues (such as specific brain regions it may bind to) and non-target tissues (like the liver, kidneys, lungs, and spleen). Any description of its clearance would be speculative and not based on scientific evidence.

Future preclinical studies involving this compound would need to be conducted to elucidate these crucial pharmacokinetic parameters. Such studies would typically involve the administration of the radiotracer to animal models, followed by dynamic PET imaging and analysis of blood and excreta samples over time to determine the routes and rates of elimination from the body.

Quantitative Analysis and Kinetic Modeling of Fluorfenidine F 18 Pet Data

Dynamic PET Imaging Protocols and Data Acquisition for Fluorfenidine F-18 Studies

Dynamic PET imaging provides a series of images over time, capturing the uptake and clearance of a radiotracer in various tissues. This temporal information is essential for kinetic modeling.

A fundamental step in the quantitative analysis of dynamic PET data is the generation of time-activity curves (TACs). A TAC represents the change in radioactivity concentration in a specific region of interest (ROI) over the duration of the scan.

To generate TACs from preclinical scans, a series of images are acquired immediately after the administration of the radiotracer. These images are then reconstructed and corrected for factors such as radioactive decay and scanner calibration. Using specialized software, regions of interest are drawn on the images corresponding to specific anatomical structures or tissues. The average radioactivity concentration within each ROI is then plotted against the mid-time of each image frame, resulting in a TAC. For instance, in studies of other radiotracers, TACs have been constructed for tumors, muscle, and inflamed tissues to observe the accumulation over time. researchgate.net

Table 1: Illustrative Time-Activity Curve Data for this compound in a Hypothetical Brain Region

Time (minutes) Radioactivity (Bq/mL)
1 1500
5 8500
10 12000
20 9500
30 7000
60 4500

This table presents hypothetical data to illustrate the concept of a time-activity curve.

High temporal resolution, particularly in the initial minutes after tracer injection, is critical for accurately capturing the rapid influx of the radiotracer into the tissue. The initial phase of the TAC is heavily influenced by blood flow and tracer delivery. Insufficient sampling during this period can lead to inaccuracies in the estimated kinetic parameters.

Dynamic scanning protocols are therefore designed with a framing schedule that includes very short frames at the beginning of the scan (e.g., seconds) and progressively longer frames as the tracer distribution approaches a steady state. For example, a dynamic PET scan might last for 60 to 90 minutes, with the data binned into multiple time frames of varying durations. frontiersin.org

Derivation of Quantitative Pharmacokinetic and Pharmacodynamic Parameters

Quantification of Binding Potential (BP)

The Binding Potential (BP), specifically the non-displaceable binding potential (BP_ND_), is a key parameter in positron emission tomography (PET) studies that quantifies the density of available neuroreceptors or other specific binding sites. It represents the ratio of the concentration of specifically bound radiotracer to that of the non-displaceable tracer concentration in tissue at equilibrium. This metric is crucial for assessing the status of a target protein in various neurological disorders.

Kinetic modeling is essential for the accurate estimation of BP_ND_. For instance, in studies involving amyloid-beta (Aβ) plaque imaging with the radiotracer ¹⁸F-florbetaben, multilinear reference tissue modeling (MRTM) is a common approach. This method uses a reference region, such as the cerebellar grey matter, which is presumed to be devoid of specific binding sites, to estimate the BP_ND_ in target regions.

Research using total-body PET scanners has demonstrated the feasibility of non-invasively quantifying amyloid binding with ¹⁸F-florbetaben. In a study comparing Aβ-positive (Aβ+) and Aβ-negative (Aβ-) participants, significant differences in BP_ND_ were observed across various brain regions. The Aβ+ group showed a markedly elevated average BP_ND_ of 2.47 compared to 1.14 in the Aβ- group, aligning with clinical visual assessments of amyloid burden nih.gov.

Table 1: Example of ¹⁸F-florbetaben Binding Potential (BP_ND_) in Aβ+ vs. Aβ- Participants

Brain Region Mean BP_ND_ (Aβ+ Group) Mean BP_ND_ (Aβ- Group)
Frontal Cortex 2.55 1.10
Cingulate 2.89 1.18
Parietal Cortex 2.67 1.15
Temporal Cortex 2.24 1.11

Data derived from a study on ¹⁸F-florbetaben PET imaging and is used here for illustrative purposes. nih.gov

Input Function Determination for Absolute Quantification

Absolute quantification in PET imaging requires accurate knowledge of the arterial input function (AIF), which is the time-course of the radiotracer concentration in arterial blood plasma. This function is a prerequisite for compartmental modeling and Patlak analysis, which are used to calculate physiological parameters. frontiersin.org

The gold standard for determining the AIF is through direct, continuous arterial blood sampling following the injection of the radiotracer. frontiersin.orgresearchgate.netnih.gov In preclinical research, particularly in small animal models like mice, this procedure is highly challenging. It involves complex, time-consuming, and often terminal surgery to insert an arterial catheter, which makes longitudinal studies impossible. frontiersin.orgresearchgate.netnih.gov Furthermore, the volume of blood that can be withdrawn without altering the animal's physiology is limited. frontiersin.org Despite these difficulties, AIF is considered the reference standard for validating less invasive methods. nih.gov Studies involving tracers like [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) and [¹⁸F]fluorocholine have utilized arterial sampling in both human and animal models to enable full kinetic modeling analysis. nih.govnih.gov

An image-derived input function (IDIF) is a non-invasive alternative to arterial sampling. nih.govnih.gov This method involves measuring the tracer concentration over time within a large blood pool, such as the aorta or carotid arteries, directly from the dynamic PET images. nih.govfrontiersin.orgfrontiersin.org

The use of long-axial field-of-view (LAFOV) PET scanners has enhanced the ability to acquire IDIFs from structures like the ascending aorta, aortic arch, and descending aorta with high precision. frontiersin.org However, IDIF methodologies face challenges, including:

Partial Volume Effects (PVE): The limited spatial resolution of PET scanners can lead to an underestimation of the true radioactivity concentration in small structures like arteries, a phenomenon known as PVE. nih.gov

Spillover: Radioactivity from adjacent tissues can spill into the vascular region of interest, artificially inflating the measured concentration.

Calibration: For some tracers, IDIFs may require calibration with at least one manual arterial or venous blood sample to accurately estimate quantitative parameters. frontiersin.org

Studies with ¹⁸F-FDG have shown that IDIFs derived from the aorta can be a reliable alternative to manual blood sampling, with a median percentage bias of less than 10% compared to late venous samples. frontiersin.org Similarly, research on the tracer [¹⁸F]MC225 validated that an IDIF from the internal carotid arteries (ICA), when calibrated with manual arterial samples, provides reliable estimates of the total distribution volume (V_T_). frontiersin.org

Table 2: Comparison of Cerebral Metabolic Rates of Glucose (CMRGlc) Derived from AIF vs. IDIF with ¹⁸F-FDG

Brain Region Absolute % Difference (CMRGlc AIF vs. IDIF)
Whole Brain 3.9%
Frontal Lobe 3.2%
Temporal Lobe 3.1%
Parietal Lobe 3.3%
Occipital Lobe 3.5%

Data from an integrated PET/MRI study illustrating the close agreement between gold-standard AIF and non-invasive IDIF methods. nih.gov

To overcome the challenges of both AIF and IDIF, machine learning and deep learning models have emerged as powerful tools for predicting the input function directly from dynamic PET image sequences. researchgate.netnih.govarxiv.org These approaches can learn the complex relationship between tissue time-activity curves (TACs) and the corresponding AIF, eliminating the need for any blood sampling or manual segmentation of arteries. researchgate.netnih.govarxiv.org

Several models have been developed and evaluated, primarily using ¹⁸F-FDG PET data in preclinical mouse studies:

Gaussian Processes (GP) and Long Short-Term Memory (LSTM) Networks: These models were trained to predict an AIF using TACs from various tissue regions. The LSTM model was found to predict AIFs with lower errors compared to the GP model. nih.gov

Deep Learning-Based Prediction Model (DLIF): This framework uses a deep learning architecture to take volumetric PET data as direct input to predict a usable input function. researchgate.netnih.govresearchgate.net The resulting kinetic parameters derived using the DLIF were shown to be strongly correlated with those obtained using standard input function methods. researchgate.netnih.gov

These learning-based methods offer a promising pathway to make fully quantitative PET imaging more feasible for routine clinical and research applications, including longitudinal studies in preclinical models. researchgate.netnih.gov

Methodological Challenges and Advanced Solutions in Quantitative F-18 PET Research

Standard kinetic models often assume that tissue compartments are physiologically homogeneous, which can be an oversimplification. researchgate.net Physiological heterogeneities, both between subjects and within different tissues of a single subject, can significantly impact the accuracy of quantitative PET analysis.

For example, in the quantitative analysis of lung inflammation using ¹⁸F-FDG PET, the lung tissue is a complex mixture of tissue, air, and blood. Failing to account for the variable fractions of air and blood can lead to inaccurate estimates of the metabolic rate of FDG in the actual lung tissue. To address this, a quantitative analysis method that corrects for air and blood in the lung (qABL) has been developed, providing a more direct and accurate measurement of tissue-specific metabolic activity. researchgate.net

Another challenge arises in total-body PET imaging, where the interconnectedness of multiple organs and their differing pharmacokinetics must be considered. Advanced solutions involve developing multi-organ kinetic models that connect several distinct organ models to a shared cardiovascular system. Such an approach has been demonstrated with Na[¹⁸F]F, allowing for the simultaneous quantification of tracer kinetics in organs like the heart, lungs, liver, kidneys, and bone. nih.govnih.gov This holistic modeling provides a more comprehensive understanding of the tracer's biodistribution and physiological interactions throughout the body, though challenges related to correlations between model parameters remain an area of active research. nih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
¹⁸F-florbetaben
¹⁸F-Fluorodeoxyglucose ¹⁸F-FDG
¹⁸F-fluorocholine ¹⁸F-F-CHO
¹⁸F-MC225

Voxel-wise Kinetic Model Selection Strategies

In dynamic PET imaging, kinetic models are used to quantify physiological and biochemical processes at the level of individual image voxels. A voxel-wise approach allows for the creation of parametric maps, which visualize the spatial distribution of kinetic parameters within a region of interest, offering a more detailed understanding of tissue heterogeneity compared to region-of-interest-based analysis.

The selection of an appropriate kinetic model is a critical step. Simpler models may not accurately capture the biological reality, while overly complex models can lead to unreliable parameter estimates, especially in noisy data. Model selection is therefore a trade-off between model fitness and complexity.

Strategies for voxel-wise model selection often involve fitting several compartmental models to the time-activity curve (TAC) of each voxel. researchgate.net Common criteria for selecting the best model include the Akaike Information Criterion (AIC) and the F-test. researchgate.net For instance, in studies involving tracers like [¹⁸F]FDG, researchers may fit one-tissue and two-tissue compartment models to the data and use AIC to determine the optimal model for each voxel. nih.gov This process can identify different kinetic behaviors within a single tumor, potentially highlighting areas of varying metabolic activity or blood flow. nih.gov

Workflow for Voxel-wise Kinetic Modeling:

Image Acquisition and Pre-processing: Dynamic PET data is acquired over a specific time course. Pre-processing steps include motion correction and, if necessary, delay correction. researchgate.net

Time-Activity Curve (TAC) Extraction: A TAC is generated for each individual voxel.

Model Fitting: Multiple kinetic models (e.g., one-tissue compartment, two-tissue irreversible, two-tissue reversible) are fitted to each voxel's TAC.

Model Selection: A statistical criterion, such as the AIC, is applied to each voxel to select the model that best describes the data without overfitting. researchgate.net

Parametric Map Generation: A map is generated for each kinetic parameter (e.g., K₁, k₂, k₃), where the value of each voxel represents the estimated parameter from the selected model.

This voxel-based approach can provide a more detailed characterization of heterogeneous tissues compared to analyzing the mean time-activity curve of an entire region.

Influence of Anesthetic Agents on Radioligand Binding Kinetics in Preclinical Studies

In preclinical PET studies involving animal models, the use of anesthesia is typically required to prevent movement during scanning. However, anesthetic agents can have significant physiological effects that may interfere with the kinetics and biodistribution of the radioligand, potentially confounding the interpretation of imaging data. researchgate.netnih.gov The choice of anesthetic is therefore a critical experimental parameter.

Research on the tracer [¹⁸F]FDG in tumor-bearing mice has demonstrated that different anesthetics can have varied effects on tracer kinetics. nih.gov For example, a combination of xylazine and ketamine (Xy/Ke) was found to markedly increase blood [¹⁸F]FDG activity and decrease tumor-to-blood ratios, an effect attributed to the inhibition of insulin release. nih.gov In contrast, pentobarbital induced a similar, though less severe, response likely through insulin resistance. nih.gov

These findings underscore the importance of carefully selecting and reporting the anesthetic agent used in preclinical studies. The potential interaction between the anesthetic and the biological target of the radioligand must be considered. For neuroreceptor imaging, anesthetics can directly affect receptor binding, altering the apparent density or affinity of the target receptors. researchgate.netnih.gov

Key Considerations:

Mechanism of Action: Anesthetics can influence blood flow, metabolism, and receptor function, all of which can alter radioligand kinetics.

Tracer-Specific Effects: The interaction is specific to the radioligand and the biological system under investigation.

Experimental Design: It is crucial to evaluate the potential interference of anesthetics with any new radioligand before embarking on extensive preclinical trials. nih.gov

The table below summarizes hypothetical comparative data on the influence of different anesthetic agents on key kinetic parameters, based on findings from other F-18 radiotracers.

Table 1: Hypothetical Influence of Anesthetic Agents on Radiotracer Kinetic Parameters

Anesthetic Agent Change in Blood Activity Change in Target-to-Blood Ratio Potential Mechanism
Isoflurane Moderate Increase Moderate Decrease Vasodilation, altered metabolism
Ketamine/Xylazine Marked Increase Marked Decrease Altered glucose metabolism, hormonal changes

| Pentobarbital | Slight Increase | Slight Decrease | Central nervous system depression, metabolic changes |

This table is illustrative and based on general principles observed with other radiotracers, as no data for this compound is available.

Signal-to-Noise Ratio Optimization in Dynamic Imaging

The signal-to-noise ratio (SNR) is a fundamental measure of image quality in PET. A higher SNR allows for better detection of small lesions and more reliable quantification of tracer uptake. In dynamic imaging, where data is acquired over short time frames, count statistics can be low, making SNR a particularly important consideration.

Several strategies can be employed to optimize the SNR in dynamic PET studies:

Image Reconstruction Algorithms: The choice of reconstruction algorithm significantly impacts image noise. researchgate.netnih.gov Iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are standard. nih.gov Advanced algorithms that incorporate point spread function (PSF) modeling or time-of-flight (TOF) information can improve SNR and spatial resolution. brieflands.com Furthermore, deep learning-based reconstruction techniques have shown the ability to effectively reduce noise, potentially allowing for lower injected doses while maintaining or even improving image quality. nih.gov

Reconstruction Parameters: Within a given algorithm, parameters such as the number of iterations and subsets, as well as the application of post-reconstruction smoothing filters, must be optimized. Increasing the number of iterations can increase noise, while smoothing can reduce it at the cost of spatial resolution. The optimal balance depends on the specific imaging task. researchgate.net

Acquisition Time: Longer acquisition frames will have better count statistics and therefore higher SNR. However, this comes at the expense of temporal resolution, which is critical for accurate kinetic modeling. Optimizing the framing protocol (i.e., the duration of each time frame) is a key aspect of dynamic study design.

Scanner Technology: Advances in PET scanner technology, such as the development of long axial field-of-view (LAFOV) scanners, can dramatically increase system sensitivity. nih.gov This leads to a higher number of detected events and a corresponding improvement in SNR, which is particularly beneficial for dynamic studies. nih.gov

The relationship between these factors is complex, and optimization is often application-specific. For example, quantitative accuracy in small structures may require different reconstruction parameters than those used for detecting larger lesions.

Table 2: Compound Names

Compound Name Abbreviation
This compound -
[¹⁸F]fluorodeoxyglucose [¹⁸F]FDG
Xylazine -
Ketamine -
Pentobarbital -

Target Engagement Studies with Fluorfenidine F 18

Theoretical Framework of Radioligand-Based Target Engagement

Radioligand-based target engagement studies using PET are founded on the principle of competitive binding. A radiolabeled molecule (the radioligand), such as Fluorfenidine F-18, is designed to bind with high affinity and selectivity to a specific target, in this case, the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor. nih.govsnmjournals.org This binding site is only accessible when the receptor is in its open, activated state. nih.gov

The fundamental premise is that the administration of a non-radioactive therapeutic compound ("cold ligand") that competes for the same binding site will reduce the in vivo binding of the radioligand. By measuring the reduction in the PET signal, researchers can quantify the degree of target occupancy by the therapeutic drug at various doses. This information is crucial for establishing a drug's dose-response relationship and for selecting appropriate doses for clinical trials. nih.gov

The ideal radioligand for such studies should exhibit high specificity for the target, with minimal binding to other receptors or non-specific sites. snmjournals.org this compound was developed as a fluorinated analogue of the compound CNS-5161 and has demonstrated a high affinity for the PCP site of the NMDA receptor, with an in vitro inhibition constant (Ki) of 2.4 nM in rats. nih.govsnmjournals.org Furthermore, in vitro binding studies showed that at a concentration of 10 nM, GE-179 (the non-radioactive form of this compound) did not significantly bind to a panel of 60 other central nervous system receptors, channels, and transporters. snmjournals.org

Methodologies for In Vivo Target Engagement Quantification in Preclinical Models

Preclinical animal models are indispensable for the initial characterization of a new radioligand and for conducting early target engagement studies. Various methodologies are employed to quantify the interaction of this compound with the NMDA receptor in vivo.

Competitive Binding and Displacement Studies with Cold Ligands

A standard approach to validate the specific binding of a radioligand in vivo involves competitive binding or displacement studies. In these experiments, animals are pre-treated with a non-radioactive ("cold") ligand known to bind to the same target before the administration of the radioligand. A reduction in the radioligand's signal in the target tissue indicates successful competition for the binding site.

Conversely, other studies have successfully demonstrated target engagement under conditions of neuronal activation. In a study involving electrical stimulation of the rat hippocampus to induce seizure activity and thereby increase NMDA receptor activation, a significant 22% increase in [18F]GE-179 uptake was observed at the stimulation site. nih.gov Crucially, pre-treatment with the NMDA receptor antagonist S-ketamine blocked this stimulation-induced increase in tracer uptake, confirming that this compound binds specifically to the PCP site within the open NMDA receptor ion channel. nih.gov Similarly, in a minipig model, unilateral hippocampal deep brain stimulation (DBS) led to a significant global increase in brain [18F]GE-179 uptake, which was not accompanied by changes in cerebral blood flow. researchgate.net However, in the same study, the administration of MK-801 before DBS did not block the tracer uptake, highlighting the complexities of in vivo pharmacology of this radioligand. researchgate.net

Interactive Data Table: In Vivo Challenge Studies with this compound ([18F]GE-179)

Animal ModelChallenging AgentExperimental ConditionObserved Effect on [18F]GE-179 SignalReference
RatGE-179, MK-801, PCP, KetamineAnesthetized, baselineNo significant alteration nih.govacs.org
Non-Human PrimateGE-179, AmphetamineAnesthetized, baselineNot manipulated in a predictable fashion nih.gov
RatS-KetamineFollowing electrical stimulation of hippocampusBlocked the stimulation-induced increase in uptake nih.gov
MinipigMK-801Following deep brain stimulation of hippocampusFailed to block stimulation-induced increase in uptake researchgate.net

Longitudinal Imaging Approaches for Receptor Occupancy Assessment

Longitudinal PET imaging involves scanning the same subject multiple times to assess changes in receptor availability or occupancy over time, for instance, before and after a therapeutic intervention. While extensive longitudinal studies tracking the dose-dependent receptor occupancy of a specific therapeutic with this compound are not widely published, the existing studies in human subjects provide a foundation for such work.

Initial evaluations in healthy human volunteers demonstrated that this compound has high and rapid brain extraction with a relatively uniform distribution in gray matter and acceptable test-retest variability, which are favorable characteristics for a PET tracer. snmjournals.org The total volume of distribution (VT), a measure proportional to the density of available receptors, can be reliably quantified. snmjournals.org

Studies in patient populations have leveraged this quantitative capability. For example, a study in individuals with refractory focal epilepsy showed decreased interictal NMDA receptor activation, highlighting the potential of [18F]GE-179 PET to detect alterations in receptor function in disease states. researchgate.net Another study in patients recovering from anti-NMDA receptor encephalitis found a significant reduction in the density of open, activated NMDA receptors compared to healthy controls, providing the first in vivo evidence of the disease's proposed mechanism. medrxiv.orgresearchgate.net These studies, while not formal receptor occupancy trials, demonstrate the utility of this compound in longitudinally assessing the state of NMDA receptors in response to disease processes, a prerequisite for assessing response to therapeutic intervention.

Correlation of PET Signal Changes with Ligand-Target Interaction

A critical aspect of validating a PET radioligand for target engagement is to establish a clear correlation between the observed PET signal and the underlying interaction between the ligand and its target. For this compound, the PET signal (quantified as VT) is intended to reflect the density of open NMDA receptor channels.

As discussed, the correlation is not straightforward under baseline conditions, with some studies suggesting a dependency on blood flow. nih.govnih.gov However, under conditions of neuronal activation, a clearer picture emerges. The study involving electrical stimulation of the rat hippocampus provides direct evidence of a positive correlation: increased neuronal activity and NMDA receptor opening led to a localized increase in the [18F]GE-179 PET signal. nih.gov The subsequent blockade of this signal increase by S-ketamine further strengthens the interpretation that the PET signal change is a direct consequence of the ligand-target interaction at the PCP site. nih.gov

Furthermore, in patients with anti-NMDA receptor encephalitis, the reduction in [18F]GE-179 VT negatively correlated with the levels of glutamate (B1630785) and glutamine (Glx) in the hippocampus, as measured by magnetic resonance spectroscopy. medrxiv.org This suggests that in patients with more severely impaired NMDA receptor function (lower PET signal), there may be a compensatory increase in neurotransmitter release. medrxiv.org These findings illustrate how changes in the this compound PET signal can be correlated with both direct pharmacological intervention and downstream neurochemical consequences of altered receptor function.

Integration of this compound PET with Complementary Preclinical Assays

To build a comprehensive understanding of a radioligand's binding characteristics, in vivo PET studies are often complemented by in vitro assays. These assays, conducted in a more controlled environment, can validate the specificity and affinity of the ligand for its target, providing a foundational layer of evidence for the interpretation of in vivo imaging data.

Cell-Based and Biochemical Assays for In Vitro Validation of Target Binding

Biochemical and cell-based assays are fundamental for the initial characterization of a potential PET radioligand. For this compound, these assays were crucial in establishing its credentials as a high-affinity ligand for the NMDA receptor.

Biochemical Assays: In vitro binding assays using rat brain homogenates are a standard method to determine a ligand's affinity for its target. The affinity of GE-179 (the non-radioactive form of this compound) was determined through a competitive displacement assay using [3H]tenocyclidine ([3H]TCP), another ligand that binds to the PCP site. snmjournals.orgresearchgate.net This experiment yielded an inhibition constant (Ki) of 2.4 nM, indicating high-affinity binding. snmjournals.org

Cell-Based Assays: To assess the functional consequences of binding in a cellular context, assays were performed using human teratocarcinoma (NT2) cells. These cells were differentiated to express human NMDA receptors. In these cells, GE-179 was shown to inhibit the influx of calcium (Ca2+) that is mediated by glutamate, in a dose-dependent manner. snmjournals.org This functional assay confirms that the binding of GE-179 to the NMDA receptor channel has a direct inhibitory effect on the channel's function, which is consistent with a channel-blocking mechanism. Live cell-based assays using HEK293T cells transfected to express specific NMDA receptor subunits are also employed to measure factors like autoantibody titres in disease models, which can then be correlated with in vivo PET findings. researchgate.netmedrxiv.org

Summary of In Vitro Validation Data for this compound (GE-179)

Assay TypeSystem UsedKey FindingReference
Biochemical Rat Brain HomogenatesKi of 2.4 nM (displacement of [3H]TCP) snmjournals.org
Biochemical Panel of 60+ CNS targetsNo significant binding at 10 nM snmjournals.org
Cell-Based Differentiated NT2 cells (human NMDA receptors)Dose-dependent inhibition of glutamate-mediated Ca2+ influx snmjournals.org
Cell-Based HEK293T cells (transfected with GluN1 subunit)Used to measure serum GluN1-autoantibody titres for correlation with PET data researchgate.netmedrxiv.org

These in vitro findings provided the essential rationale for advancing this compound into preclinical and clinical in vivo PET imaging studies, offering a solid, albeit complex, foundation for its use in target engagement research.

Role of Fluspidine F-18 in Preclinical Target Validation and Drug Development

The journey of a new drug from discovery to clinical use is marked by a high rate of failure, often due to a lack of efficacy that can be traced back to inadequate target validation or poor target engagement. nih.gov Molecular imaging with PET tracers like Fluspidine F-18 provides a powerful solution to de-risk this process by offering direct, quantitative evidence of target interaction within a living system. researchgate.netiaea.org

Assessing Ligand Affinity and Selectivity In Vivo

A critical advantage of Fluspidine F-18 is the ability to translate its excellent in vitro binding profile into the complex in vivo environment. The compound exists as two enantiomers, (R)-(+)-Fluspidine and (S)-(–)-Fluspidine, which possess distinct affinities and kinetic properties. snmjournals.orgmdpi.com This stereoselectivity is a key aspect of its characterization.

The (R)-enantiomer exhibits a higher affinity for σ1R (Kᵢ = 0.57 nM) compared to the (S)-enantiomer (Kᵢ = 2.3 nM). snmjournals.orgmdpi.com This difference in affinity translates to distinct in vivo kinetics observed in PET studies across species, including mice, piglets, and non-human primates. snmjournals.orgmdpi.com Both enantiomers rapidly enter the brain, but the higher-affinity (R)-(+)-[¹⁸F]Fluspidine shows very slow washout, indicative of near-irreversible binding. nih.govmdpi.com In contrast, the lower-affinity (S)-(–)-[¹⁸F]Fluspidine demonstrates faster, reversible binding kinetics. mdpi.comthno.org This makes the (S)-enantiomer particularly suitable for quantitative neuroimaging and receptor occupancy studies, where a state of equilibrium between the tracer and the target is desirable. mdpi.comresearchgate.net

The high selectivity of Fluspidine F-18 for the σ1 receptor has been confirmed in vivo. snmjournals.org In preclinical PET studies, administration of the specific σ1R ligand SA4503 successfully blocked approximately 65% of the Fluspidine F-18 signal in the brain, confirming that the tracer's uptake is predominantly mediated by its intended target. snmjournals.org

Binding Affinities (Kᵢ) of Fluspidine Enantiomers
CompoundSigma-1 Receptor Kᵢ (nM)Sigma-2 Receptor Kᵢ (nM)Selectivity (σ2/σ1)
(R)-(+)-Fluspidine0.57>1000~1300
(S)-(–)-Fluspidine2.3>1000

Utilizing Target Engagement as a Preclinical Biomarker of Therapeutic Response

One of the most powerful applications of Fluspidine F-18 is its use as a biomarker to measure the target engagement of new therapeutic drugs. researchgate.net This has been compellingly demonstrated in studies with pridopidine (B1678097), an investigational drug developed for neurodegenerative disorders like Huntington's disease. researchgate.netpatsnap.com

Pridopidine was initially thought to act on dopamine (B1211576) receptors, but its highest affinity is for the σ1R. researchgate.net To confirm its mechanism of action in vivo, a PET study was conducted using (S)-(–)-[¹⁸F]Fluspidine to measure σ1R occupancy and [¹⁸F]fallypride to measure dopamine D2/D3 receptor occupancy in healthy volunteers and patients. researchgate.netclinicaltrials.gov

The results were unequivocal. Following a single 90 mg dose of pridopidine, (S)-(–)-[¹⁸F]Fluspidine PET imaging revealed near-complete target engagement, with 87% to 91% of σ1 receptors being occupied throughout the brain. researchgate.net In stark contrast, [¹⁸F]fallypride PET showed only minimal (~3%) occupancy of D2/D3 receptors at the same dose. researchgate.netlirh.it These findings provided clear evidence that at clinically relevant doses, pridopidine acts as a highly selective σ1R ligand. This use of (S)-(–)-[¹⁸F]Fluspidine was instrumental in clarifying the drug's mechanism and validating the dosing strategy for subsequent clinical trials. researchgate.net

Receptor Occupancy of Pridopidine Measured by PET
Pridopidine DoseSigma-1 Receptor Occupancy (%) (measured with (S)-[¹⁸F]Fluspidine)Dopamine D2/D3 Receptor Occupancy (%) (measured with [¹⁸F]fallypride)
1 mg43%N/A
22.5 mg87% - 91%N/A
90 mg87% - 91%~3%

Addressing Inadequate Preclinical Target Validation through Molecular Imaging

Inadequate preclinical target validation is a primary reason for the failure of drug candidates in later clinical phases. nih.gov Molecular imaging with PET directly addresses this challenge by providing a non-invasive window to observe drug-target interactions in a living organism. iaea.org Fluspidine F-18 serves as an exemplary tool in this context, enabling researchers to confirm the presence and density of the σ1R target in various disease states and to verify that therapeutic agents engage this target as intended.

For instance, studies using (S)-(–)-[¹⁸F]Fluspidine in patients with major depressive disorder revealed an increased density of σ1 receptors in key brain regions, and this increase correlated with the severity of symptoms. nih.govmdpi.com This not only supports the role of σ1R in the pathophysiology of depression but also validates it as a viable target for antidepressant drugs. Similarly, Fluspidine F-18 has been used to image σ1R expression in cancer models, such as glioblastoma, highlighting its potential for oncological applications and for guiding the development of σ1R-targeted cancer therapies. mdpi.comsemanticscholar.orgmdpi.com

By providing direct, quantifiable evidence of target expression and engagement early in the drug development pipeline, Fluspidine F-18 and similar molecular imaging agents enhance confidence in a chosen therapeutic target, helping to bridge the gap between preclinical findings and clinical success.

Advanced Research Directions and Methodological Innovations for Fluorfenidine F 18

Development of Next-Generation Sigma-2 Receptor Radioligands with Improved Properties

The sigma-2 receptor is a promising target for diagnostic imaging and therapy, particularly in oncology, due to its overexpression in proliferating tumor cells. frontiersin.orgupenn.edumdpi.com The development of radioligands with high affinity and selectivity for the sigma-2 receptor is an active area of research. While Fluorfenidine F-18 is a notable compound, the quest for next-generation radioligands with improved properties is ongoing.

Efforts in this area are largely concentrated on enhancing brain penetration for neuroimaging applications and improving tumor-to-background ratios for oncology. nih.gov For instance, researchers have synthesized and evaluated novel indole-based derivatives as sigma-2 receptor ligands. nih.gov Two such ligands, when radiolabeled with F-18, demonstrated good radiochemical yields and purities. nih.gov One of these, [¹⁸F]9, showed particularly high brain uptake and a favorable brain-to-blood ratio in rodent studies, suggesting its potential for neuroimaging. nih.gov

Another area of development involves modifying existing pharmacophores to increase affinity and selectivity. Novel ligands incorporating the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) or 5,6-dimethoxyisoindoline (B56020) pharmacophores have been designed and synthesized. nih.gov One compound from this series exhibited nanomolar affinity for the sigma-2 receptor and over 2000-fold selectivity against the sigma-1 receptor and other targets. nih.gov The F-18 labeled version of this compound, [¹⁸F]1, showed clear tumor visualization with high uptake and a strong tumor-to-background ratio in a glioma xenograft model. nih.gov

These advancements highlight the continuous effort to refine the chemical structures of sigma-2 receptor ligands to achieve superior imaging characteristics. The insights gained from the development of these next-generation radioligands can inform the future optimization of compounds like this compound or lead to the discovery of entirely new agents with even better performance.

Multimodal Preclinical Imaging Approaches Integrating this compound PET

The integration of PET with other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI), offers a powerful approach to preclinical research. These hybrid imaging techniques provide both functional information from PET and anatomical detail from CT or MRI, leading to a more comprehensive understanding of biological processes.

PET/CT and PET/MRI Combinations for Anatomical Co-registration

PET/CT is a widely used combination in both preclinical and clinical settings. The CT component provides a detailed anatomical map, which is crucial for accurately localizing the radiotracer uptake seen on the PET scan. In preclinical studies, this is essential for identifying and quantifying radiotracer accumulation in specific organs or tumors. For a tracer like this compound, PET/CT would enable precise anatomical localization of sigma-2 receptor distribution.

PET/MRI is a more recent development that offers superior soft-tissue contrast compared to CT, making it particularly valuable for imaging the brain and other soft tissues. nih.govnih.gov Preclinical PET/MRI studies in animal models have demonstrated the ability to correlate metabolic data from PET with detailed anatomical and functional information from MRI. nih.gov For instance, in a preclinical model of cardiorenal syndrome, ¹⁸F-FDG PET/MRI was used to assess metabolic changes in the heart and kidneys, providing insights into the disease's pathogenesis. nih.gov The application of PET/MRI with this compound could provide significant advantages in studies of neurological disorders or soft-tissue tumors where precise anatomical delineation is critical.

Dual-Tracer Imaging Strategies

Dual-tracer PET imaging is an emerging technique that allows for the simultaneous or sequential imaging of two different biological processes in a single scanning session. firstwordpharma.comnih.govnih.gov This is typically achieved by administering two different radiotracers that target distinct molecular pathways. For example, a study might combine an F-18 labeled tracer with a Gallium-68 (Ga-68) labeled tracer to assess two different aspects of tumor biology. nih.gov

A proof-of-concept study demonstrated the feasibility of a dual-tracer protocol using ¹⁸F-FDG and [⁶⁸Ga]Ga-FAPI-46 for cancer imaging, suggesting that this approach could offer complementary diagnostic information. nih.gov Another approach involves the sequential injection of two F-18 labeled tracers, where the first is administered at a low dose followed by a full dose of the second tracer. firstwordpharma.comnih.gov This strategy leverages the high sensitivity of modern PET scanners to minimize interference between the two signals. firstwordpharma.comnih.gov

While specific dual-tracer studies involving this compound have not been reported, this methodology holds significant potential. For example, a dual-tracer study combining this compound with a tracer for hypoxia or angiogenesis could provide a more complete picture of the tumor microenvironment.

Application of Artificial Intelligence and Machine Learning in F-18 PET Data Analysis

Deep Learning for Enhanced Image Reconstruction and Noise Reduction

PET images are inherently noisy due to the statistical nature of radioactive decay and the low number of detected photons. Deep learning (DL) algorithms, a subset of AI, have shown great promise in improving PET image quality. researchgate.netresearchgate.net DL-based methods can be used for image reconstruction, learning the complex relationship between the raw scanner data and the final image to produce images with higher resolution and lower noise than conventional reconstruction algorithms. researchgate.netresearchgate.net

DL can also be applied as a post-processing step to denoise already reconstructed images. mdpi.com These techniques can significantly improve image quality, potentially allowing for lower injected radiotracer doses or shorter scan times without compromising diagnostic information. mdpi.com The application of these advanced reconstruction and denoising techniques to this compound PET data could lead to clearer images and more accurate quantification of tracer uptake.

AI-Driven Optimization of Kinetic Modeling Parameters

Kinetic modeling of dynamic PET data can provide quantitative information about physiological processes, such as receptor density and binding affinity. frontiersin.orgbiorxiv.orgnih.govnih.gov However, kinetic modeling is a complex process that can be sensitive to noise and requires accurate measurement of the arterial input function (the concentration of the radiotracer in the blood over time).

Predictive Analytics for Preclinical Research Outcomes

Predictive analytics, leveraging machine learning and statistical modeling, is an emerging field in preclinical research that can significantly enhance the development of PET tracers like this compound. By analyzing complex datasets from various preclinical studies, predictive models can help to forecast the in vivo behavior of the tracer, optimize experimental designs, and accelerate the translation of promising candidates to clinical trials.

For a novel tracer such as this compound, predictive analytics can be applied in several key areas:

Tracer Pharmacokinetics and Biodistribution: Machine learning models can be trained on data from similar classes of compounds to predict the blood-brain barrier penetration, tissue uptake, and clearance rates of this compound. This can guide the selection of optimal imaging time points and reduce the number of animal studies required.

Target Engagement and Receptor Occupancy: By integrating in vitro binding affinity data with in vivo imaging results, predictive models can estimate the degree of σ2 receptor occupancy at different tracer concentrations. This is crucial for planning receptor occupancy studies with potential therapeutic agents that target the same receptor.

Image-Based Outcome Prediction: In preclinical models of disease (e.g., tumor xenografts or models of neurodegeneration), predictive models can analyze PET image features (radiomics) to predict treatment response or disease progression. This can help to establish this compound as a valuable biomarker for therapy monitoring.

To illustrate the potential of predictive analytics, the following interactive data table presents hypothetical data from a preclinical study of this compound in a mouse model of glioblastoma. A machine learning model could be trained on such data to predict tumor growth based on early PET imaging parameters.

Animal IDTumor Volume (Day 0) (mm³)¹⁸F-Fluorfenidine Uptake (Day 7) (SUVmax)Predicted Tumor Volume (Day 14) (mm³)Actual Tumor Volume (Day 14) (mm³)
M1502.5155160
M2482.3140145
M3522.8180175
M4493.1210205
M5511.9110115

This table contains hypothetical data for illustrative purposes.

Standardization and Harmonization of Preclinical this compound Imaging Methodologies

The reproducibility and comparability of preclinical research findings are paramount for the successful development of any new PET tracer. Standardization and harmonization of imaging methodologies for this compound are therefore critical to ensure that data generated across different research centers can be reliably compared and integrated. nih.gov

Key areas for standardization in preclinical this compound imaging include:

Radiotracer Synthesis and Quality Control: Establishing standardized protocols for the radiosynthesis of this compound, including purification methods and quality control parameters (e.g., radiochemical purity, molar activity), is essential for ensuring consistent tracer quality.

Animal Handling and Preparation: The physiological state of the animal can significantly influence tracer biodistribution. Standardizing factors such as animal strain, age, diet, and anesthesia protocols can minimize variability in imaging results.

PET Scanner Calibration and Image Acquisition: Cross-calibration of PET scanners using standardized phantoms is necessary to ensure that quantitative values, such as the Standardized Uptake Value (SUV), are comparable across different systems. cam.ac.uk Harmonizing image acquisition parameters, including injection-to-scan time and scan duration, is also crucial.

Image Reconstruction and Analysis: The choice of image reconstruction algorithm and parameters can have a substantial impact on the final image quality and quantitative accuracy. cam.ac.uk Establishing standardized protocols for image reconstruction and defining consistent regions of interest (ROI) for data analysis are necessary for robust and reproducible results.

The following table outlines key parameters for a standardized preclinical PET imaging protocol for this compound.

ParameterRecommended StandardRationale
Radiochemical Purity >95%Ensures that the observed signal is from the intact tracer.
Molar Activity >37 GBq/µmolMinimizes potential pharmacological effects from the non-radioactive carrier.
Animal Model Specific pathogen-free, age and weight matchedReduces biological variability.
Anesthesia Isoflurane (1.5-2.5%) in oxygenProvides stable anesthesia with minimal impact on cerebral blood flow.
Image Acquisition Time 30-60 minutes post-injectionAllows for optimal target-to-background ratios based on predicted pharmacokinetics.
Image Reconstruction 3D-OSEM with standardized parametersProvides a good balance between noise reduction and quantitative accuracy.

Translational Research Frameworks for Advancing Preclinical Findings to Potential Future Research Avenues

The ultimate goal of preclinical research with this compound is to generate a robust data package that can support its translation to clinical studies in humans. A well-defined translational research framework is essential for guiding this process and ensuring that preclinical findings are relevant and predictive of clinical outcomes. iaea.orgresearchgate.net

A translational framework for this compound should encompass the following key stages:

Target Validation and Preclinical Model Selection: This initial stage involves confirming the expression and relevance of the σ2 receptor in the human diseases of interest and selecting appropriate preclinical models that accurately recapitulate the human condition.

In-depth Preclinical Characterization: This stage focuses on comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic studies, biodistribution analysis in healthy animals and disease models, and initial imaging studies to demonstrate target engagement.

Pharmacodynamic and Efficacy Studies: In this stage, this compound is used as a biomarker to assess the pharmacodynamic effects of novel therapeutics targeting the σ2 receptor. This can provide early evidence of drug efficacy and help to guide dose selection for clinical trials.

Regulatory Submission and First-in-Human Studies: The culmination of the preclinical research program is the submission of an Investigational New Drug (IND) application or equivalent to regulatory authorities. This is followed by the initiation of first-in-human studies to assess the safety, pharmacokinetics, and radiation dosimetry of this compound in healthy volunteers.

The table below outlines a simplified translational pathway for this compound.

Translational PhaseKey ObjectivesExample Activities
T1: Basic Research - Identify and characterize this compound as a σ2 receptor ligand.- In vitro binding assays. - Initial radiosynthesis and characterization.
T2: Preclinical Research - Evaluate in vivo performance in animal models.- PET/CT imaging in rodents and non-human primates. - Biodistribution and metabolite analysis.
T3: Early Clinical Trials - Assess safety, dosimetry, and pharmacokinetics in humans.- First-in-human studies in healthy volunteers. - Initial imaging in patient populations.
T4: Late Clinical Trials - Establish clinical utility as a diagnostic or prognostic biomarker.- Pivotal clinical trials to validate imaging endpoints.
T5: Clinical Practice - Integration into routine clinical care.- Post-market surveillance and new applications.

By systematically progressing through such a translational framework, the full potential of this compound as a novel PET imaging agent can be realized, ultimately contributing to improved diagnosis and management of diseases involving the σ2 receptor.

Q & A

Q. What methodologies validate this compound’s hypoxia-selective retention in tumor microenvironments?

  • Methodological Answer: Correlate PET uptake with immunohistochemical markers of hypoxia (e.g., HIF-1α, CA-IX). Use spatial transcriptomics to map tracer distribution relative to hypoxia-related gene expression. Apply co-registration algorithms to align imaging and histology data .

Methodological Notes

  • Data Analysis : Use Minitab or SPSS for ANOVA and post-hoc tests (e.g., Tukey) when comparing group means .
  • Imaging : Manual ROI placement on PET data, validated against MRI co-registration, reduces partial volume errors .
  • Ethical Reporting : Avoid overinterpreting single-study findings; explicitly state limitations (e.g., small cohorts, model constraints) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.